

Application Notes and Protocols for Imipenem Monohydrate in Microbiology Research

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Compound of Interest

Compound Name: *Imipenem monohydrate*

Cat. No.: *B018548*

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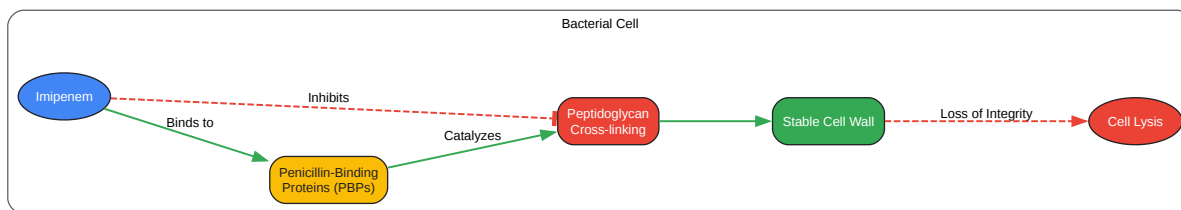
For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a broad-spectrum β -lactam antibiotic belonging to the carbapenem class.^{[1][2]} It is a potent inhibitor of bacterial cell wall synthesis, making it a critical tool in combating severe bacterial infections, including those caused by multidrug-resistant organisms. This document provides detailed application notes and protocols for the effective use of **imipenem monohydrate** in a microbiology research setting.

Mechanism of Action

Imipenem exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the terminal step of peptidoglycan synthesis in bacterial cell walls.^{[1][2]} This disruption leads to the cessation of cell wall construction, ultimately causing cell lysis and death. Imipenem exhibits a high affinity for a broad range of PBPs, contributing to its wide spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.^{[1][2]}



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Caption: Mechanism of action of Imipenem.

Data Presentation

Imipenem Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of imipenem against various clinically relevant bacterial isolates. MICs are a crucial measure of the in vitro potency of an antimicrobial agent.

Bacterial Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Klebsiella pneumoniae (Carbapenem non-susceptible)	105	2 to ≥16	-	-	[3]
Escherichia coli (IMP-6-producing)	42	-	1.5	4	[4]
Escherichia coli (Clinical Isolates)	104	≤1 to ≥32	-	-	[5]
Gram-negative strains (various)	1020	-	≤0.25	-	[6]
Pseudomonas aeruginosa (XDR)	4	16 to >32	-	-	[7]
Acinetobacter baumannii (XDR)	4	16 to >32	-	-	[7]

MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates. XDR: Extensively Drug-Resistant

Post-Antibiotic Effect (PAE) of Imipenem

The PAE is the suppression of bacterial growth that persists after a short exposure of organisms to an antimicrobial agent.

Bacterial Species	Concentration	Exposure Time	PAE Duration (hours)	Reference
Pseudomonas aeruginosa (4 strains)	4 x MIC	1.5 h	1.2 - 2.5	[8]
Staphylococcus aureus (2 strains)	4 x MIC	1.5 h	1.7 - 1.8	[8]
Pseudomonas aeruginosa	Single dose in vivo	-	0.9 - 4.6	[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

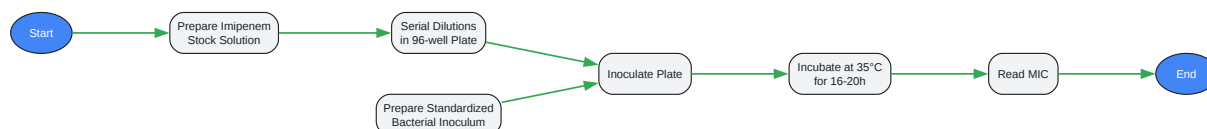
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- **Imipenem monohydrate** powder
- Sterile Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Spectrophotometer
- Incubator (35°C ± 2°C)

Procedure:

- Preparation of Imipenem Stock Solution: Aseptically prepare a stock solution of **imipenem monohydrate** in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.
- Serial Dilutions: Perform serial two-fold dilutions of the imipenem stock solution in MHB across the rows of a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the imipenem dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (MHB only).
- Incubation: Incubate the microtiter plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of imipenem that completely inhibits visible growth of the organism.



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Caption: MIC Determination Workflow.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

- **Imipenem monohydrate**
- Sterile MHB
- Bacterial inoculum
- Sterile test tubes or flasks
- Incubator with shaking capabilities ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

- **Inoculum Preparation:** Prepare a bacterial culture in the logarithmic phase of growth. Dilute the culture in MHB to a starting concentration of approximately 10^6 CFU/mL.
- **Experimental Setup:** Prepare test tubes or flasks containing MHB with varying concentrations of imipenem (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotic.
- **Inoculation and Incubation:** Inoculate each tube with the prepared bacterial suspension and incubate at 35°C with agitation.
- **Sampling:** At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- **Viable Cell Count:** Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
- **Data Analysis:** Plot the \log_{10} CFU/mL versus time for each imipenem concentration and the control. A ≥ 3 - \log_{10} reduction in CFU/mL is considered bactericidal activity.[\[10\]](#)

Post-Antibiotic Effect (PAE) Determination

This protocol determines the duration of growth suppression after brief exposure to an antimicrobial.

Materials:

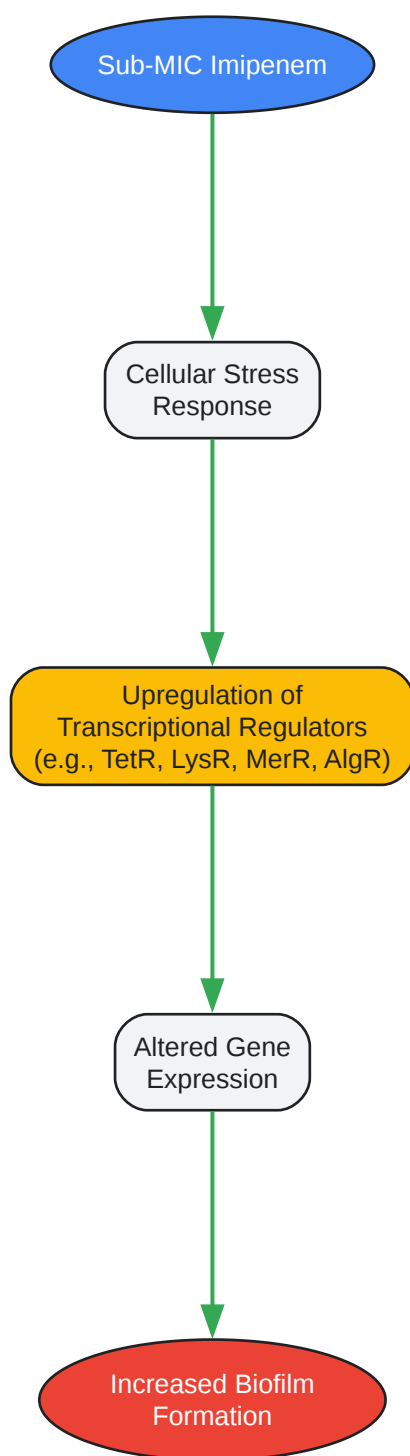
- **Imipenem monohydrate**
- Sterile MHB
- Log-phase bacterial culture
- Centrifuge
- Sterile saline or broth for washing

Procedure:

- **Exposure:** Prepare two tubes containing a log-phase bacterial culture (approximately 10^7 CFU/mL). To one tube, add imipenem at a concentration of 4x MIC. The second tube serves as a drug-free control.
- **Incubation:** Incubate both tubes for a defined period (e.g., 1.5 hours) at 35°C.
- **Drug Removal:** Centrifuge the cultures to pellet the bacteria. Discard the supernatant and wash the pellets twice with sterile saline or broth to remove the antibiotic.
- **Resuspension and Incubation:** Resuspend the pellets in fresh, pre-warmed MHB and continue incubation.
- **Viable Counts:** At regular intervals (e.g., every hour), determine the CFU/mL for both the imipenem-exposed and control cultures.
- **PAE Calculation:** The PAE is calculated using the formula: $PAE = T - C$, where T is the time required for the CFU/mL in the test culture to increase by 1-log_{10} above the count observed immediately after drug removal, and C is the corresponding time for the control culture.

Signaling Pathway Perturbation

While imipenem's primary mode of action is the direct inhibition of cell wall synthesis, studies have shown that sub-MIC concentrations can induce changes in gene expression. In some bacteria, such as *Acinetobacter baumannii*, exposure to sub-inhibitory levels of imipenem can lead to the upregulation of various transcriptional regulators (e.g., TetR, LysR, MerR, AlgR).[11] This can, in turn, influence phenotypes such as biofilm formation.[11]



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Caption: Imipenem-induced signaling cascade.

Conclusion

Imipenem monohydrate is a powerful antibiotic with significant applications in microbiology research. The protocols and data presented here provide a framework for investigating its efficacy and mechanism of action against a wide range of bacterial pathogens. Proper adherence to standardized methodologies is crucial for obtaining reproducible and reliable results.

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